1,3,6-tri-O-galloyl-beta-D-glucose
Overview
Description
1,3,6-Tri-O-galloyl-beta-D-glucose is an organic compound known for its significant biological activities. It is a type of galloylglucose, which is a subclass of gallotannins. This compound is characterized by the presence of three galloyl groups attached to a beta-D-glucose molecule. It is commonly found in plants, particularly in black walnut kernels .
Mechanism of Action
Target of Action
The primary target of 1,3,6-tri-O-galloyl-beta-D-glucose (TGG) is the ACE2/wild-type RBD interface . This interface is crucial for the entry of SARS-CoV-2 virus into target cells . TGG has been investigated as a potential inhibitor of SARS-CoV-2 variants .
Mode of Action
TGG interacts with its target through a process of molecular docking followed by molecular dynamics . This process takes into account the conformational flexibility that plays a significant role in ligand binding . TGG binds to the ACE2/wild-type RBD interface with good affinities, which might prevent the ACE2/RBD association . This interaction is confirmed using a combination of surface plasmon resonance and biochemical inhibition assays .
Biochemical Pathways
The biochemical pathway affected by TGG primarily involves the interaction between the SARS-CoV-2 virus and the ACE2 receptor on human cells . By binding to the ACE2/RBD interface, TGG potentially inhibits the entry of the virus into the cell .
Pharmacokinetics
It is known that tgg is a water-soluble compound , which suggests it may have good bioavailability
Result of Action
The result of TGG’s action is the potential inhibition of SARS-CoV-2 viral entry into target cells . This is achieved by preventing the association of ACE2 and RBD . Both experiments and simulations show that TGG interacts preferentially with RBD, while weak binding is observed with ACE2 . This avoids potential physiological side-effects induced by the inhibition of ACE2 .
Action Environment
The action environment of TGG is likely to be the cellular environment where the SARS-CoV-2 virus attempts to enter human cells via the ACE2 receptor It is known that tgg is a water-soluble compound , suggesting that it may be stable in aqueous environments such as bodily fluids
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
1,3,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the reaction of glucose with galloyl chloride. The reaction involves the esterification of glucose with galloyl chloride, followed by partial or complete deacylation through alkaline hydrolysis . Industrial production methods typically involve the extraction of the compound from natural sources, such as black walnut kernels, using solvent extraction and chromatographic techniques .
Chemical Reactions Analysis
1,3,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the galloyl groups to their corresponding alcohols.
Substitution: The galloyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the identification and quantification of galloylglucoses.
Biology: The compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its antiviral, antibacterial, and anti-inflammatory activities.
Comparison with Similar Compounds
1,3,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific galloylation pattern. Similar compounds include:
1,2,6-Tri-O-galloyl-beta-D-glucose: Differing in the position of galloyl groups.
1,4,6-Tri-O-galloyl-beta-D-glucose: Another isomer with a different galloylation pattern.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMOGIPOMVCHO-SJMVAQJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041667 | |
Record name | 1,3,6-Trigalloyl glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18483-17-5 | |
Record name | 1,3,6-Tri-O-galloyl-β-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18483-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallotannin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018483175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6-Trigalloyl glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18483-17-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETA-D-GLUCOPYRANOSE, 1,3,6-TRIS(3,4,5-TRIHYDROXYBENZOATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8718334XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 1,3,6-Tri-O-galloyl-beta-D-glucose in the context of skin health?
A1: While this compound itself wasn't directly investigated for its skin-related properties in the provided research, its isolation from Sapium insigne alongside other phenolic compounds and the context of the research paper highlighting skin whitening effects [] suggests potential relevance to this field. Further research is needed to explore its specific effects on skin health.
Q2: How does the research on San-Bai decoction relate to this compound?
A2: The research on San-Bai decoction (SBD) for skin whitening [] provides a relevant framework for understanding the potential role of this compound. The study highlights tyrosinase (TYR) inhibition as a key mechanism for skin whitening. While not explicitly mentioned in the SBD study, this compound, being a phenolic compound, might possess TYR inhibitory activity, similar to other phenolic compounds identified in SBD. This potential link warrants further investigation.
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